molecular formula C10H16ClNO2 B3038827 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride CAS No. 91252-20-9

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride

Cat. No.: B3038827
CAS No.: 91252-20-9
M. Wt: 217.69 g/mol
InChI Key: CKNFALAZNJMRQO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride is a chemical compound with a molecular formula of C10H15NO2·HCl It is a derivative of phenol, characterized by the presence of an aminoethyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxyphenol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors in the nervous system, influencing neurotransmitter activity.

    Pathways Involved: The compound affects pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: A neurotransmitter with a similar aminoethyl group.

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another compound with an aminoethyl group but different functional properties.

Uniqueness

4-(2-Aminoethyl)-2-ethoxyphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group differentiates it from other aminoethyl derivatives, providing unique properties for various applications.

Properties

IUPAC Name

4-(2-aminoethyl)-2-ethoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10-7-8(5-6-11)3-4-9(10)12;/h3-4,7,12H,2,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNFALAZNJMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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